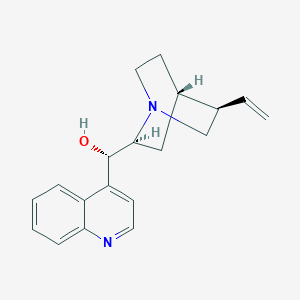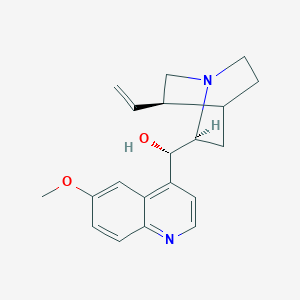
2,6-Diaminopyridine
Overview
Description
2,6-Diaminopyridine is an organic compound with the chemical formula C₅H₇N₃. It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 6 positions on the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, dyes, and polymers .
Mechanism of Action
Target of Action
2,6-Diaminopyridine (DAP) is a biochemical reagent It’s known that dap is used in the synthesis of pyridinic nitrogen-rich polymers, which are key in obtaining high-performance polypyrrole-derived electrocatalysts for the oxygen reduction reaction .
Mode of Action
It’s known that dap is involved in the synthesis of pyridinic nitrogen-rich polymers . The polymerization process involves two stages: a kinetically fast stage and a rate-determining phase-transfer stage .
Biochemical Pathways
DAP is involved in the synthesis of pyridinic nitrogen-rich polymers . The polymerization process could be divided into two stages: a kinetically fast stage and a rate-determining phase-transfer stage . The polymerization is sufficiently reduced to 3 hours with a conversion rate of over 90% achieved due to accelerated mass transfer in the second stage .
Pharmacokinetics
It’s known that dap is a biochemical reagent , suggesting that its ADME properties would depend on the specific biochemical context in which it is used.
Result of Action
The result of DAP’s action is the formation of pyridinic nitrogen-rich polymers . These polymers are used in the production of high-performance polypyrrole-derived electrocatalysts for the oxygen reduction reaction .
Action Environment
The action of DAP is influenced by the environment in which it is used. For example, the polymerization process involving DAP is accelerated in an external circulation rotating packed bed (EC-RPB), leading to a higher conversion rate . Furthermore, the presence of co-doped iron and manganese species can enhance the oxygen reduction reaction (ORR) activity and stability of the resulting catalyst .
Biochemical Analysis
Biochemical Properties
2,6-Diaminopyridine interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and multifaceted, often involving changes in the structure and function of the interacting molecules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the concentration of this compound .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions occur at the molecular level and are responsible for the compound’s effects on cellular function .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings . This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diaminopyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with sodium amide in the presence of a phase-transfer catalyst at 180°C. This reaction produces a disodium salt, which is then hydrolyzed to yield this compound. The product can be purified by recrystallization from toluene .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-gravity engineering techniques to enhance mass transfer and reaction efficiency. For example, the polymerization of this compound using an external circulation rotating packed bed has been shown to significantly reduce reaction time and improve conversion rates .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, forming various substituted pyridine derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous basic environment.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reactions with alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Nitroso- or nitro-pyridine derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2,6-Diaminopyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and other aromatic compounds.
Medicine: It is used in the development of pharmaceutical intermediates and hair dye formulations.
Industry: It is employed in the production of polymers and as a catalyst in various industrial processes.
Comparison with Similar Compounds
2,4-Diaminopyridine: Another derivative of pyridine with amino groups at the 2 and 4 positions.
3,4-Diaminopyridine: Known for its use in the treatment of neuromuscular disorders.
2,6-Dihydroxy-3-phenylpyridine: A compound with hydroxyl groups instead of amino groups at the 2 and 6 positions.
Uniqueness: 2,6-Diaminopyridine is unique due to its specific positioning of amino groups, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical properties .
Properties
IUPAC Name |
pyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-2-1-3-5(7)8-4/h1-3H,(H4,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNQIURBCCNWDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25168-43-8 | |
| Record name | Poly(2,6-diaminopyridine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25168-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0040127 | |
| Record name | 2,6-Diaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly brown solid; [EC: SCCS - Opinion] Light brown, yellow, or off-white powder or flakes; [Alfa Aesar MSDS] | |
| Record name | 2,6-Diaminopyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19499 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
141-86-6 | |
| Record name | 2,6-Diaminopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diaminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Diaminopyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Pyridinediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Diaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,6-diyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIAMINOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89AB8CKG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism remains under investigation, research suggests that these derivatives may interfere with early-stage viral fusion by interacting with oligosaccharides within the glycoprotein “spikes” of the viral envelope. [] This interaction could potentially hinder the virus's ability to bind to and invade host cells. []
A: The symmetrical arrangement of three nitrogen lone pairs in 2,6-DAP contributes to its remarkable Lewis base characteristics. [] This feature enables diverse derivatization, particularly the creation of N-acyl derivatives. These derivatives are of significant interest due to their capacity to form hydrogen-bonding motifs and macrocyclic synthetic receptors, relevant in fields like supramolecular chemistry and drug design. [, , , ]
ANone: The molecular formula of 2,6-Diaminopyridine is C5H7N3, and its molecular weight is 109.13 g/mol.
A: Researchers frequently utilize Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Ultraviolet-Visible (UV-Vis) spectroscopy, and mass spectrometry to characterize 2,6-DAP and its derivatives. [, , , , , , ]
A: Incorporating this compound, specifically the derivative bis-pdimethylaminophenyl-2,6-pyridine (S26DAP), into polyimides enhances their solubility in dipolar aprotic solvents compared to traditional aromatic polyimides. [] Additionally, these modified polyimides exhibit high glass transition temperatures (Tg) ranging from 186-209 °C, demonstrating good thermal stability and adhesive properties, making them suitable for applications requiring high-temperature resistance and strong adhesion. []
A: Yes, electrochemically reduced graphene oxide (RGO) acts as an effective catalyst for the polymerization of this compound, yielding poly(this compound) (PDAP). [] The PDAP-RGO composite exhibits notable electroactivity over a wide pH range, extending up to pH 11.0. [] This electrocatalytic property, specifically the reduction of hydrogen peroxide (H2O2) at the PDAP-RGO interface, forms the basis for a glucose sensing platform when glucose oxidase (GOD) is immobilized onto the PDAP-RGO composite. []
A: Yes, quantum chemistry calculations, particularly electron cloud density and zero-point energy analysis, have been employed to investigate the nitration process of this compound and similar nitrogen-containing heterocyclic aromatics. [] These simulations provide insights into the relationship between the ease of nitration and the reactivity of these compounds. []
A: Studies show that N-monoacylated 2,6-diaminopyridines exhibit significant anti-HSV-1 activity, while their N,N′-diacylated counterparts do not. [] This difference suggests that the presence of a free amino group in the 2 or 6 position on the pyridine ring might be crucial for the antiviral activity against HSV-1. [] Further investigations into the specific interactions between these derivatives and viral targets are needed to confirm this hypothesis.
A: Researchers have investigated incorporating this compound onto the surface of silica-coated magnetic iron oxide (Fe3O4) nanoparticles. [] This approach aims to leverage the magnetic properties of the nanoparticles for selective separation and potential targeted delivery. Additionally, the presence of this compound introduces fluorescence properties and responsiveness to specific transition metal ions like copper(II) (Cu2+) and zinc(II) (Zn2+), potentially enabling optical detection and sensing applications. []
A: Flame Atomic Absorption Spectrometry (FAAS) is used to determine the concentration of Cadmium(II) ions following their preconcentration using polyvinyl chloride functionalized with 3-(2-Thiazolylazo)-2,6-diaminopyridine. [] This technique is well-suited for quantifying trace metal ions due to its sensitivity and selectivity.
A: The stability constant of the cobalt complex with 3-(4,5-dimethyl-2-thiazolylazo)-2,6-diaminopyridine was determined using spectrophotometric methods. [] This approach leverages the characteristic absorption spectra of the complex and the free ligand to calculate the equilibrium constant for their formation.
A: The solubility of this compound has been experimentally determined in a range of solvents, including toluene, o-xylene, ethylbenzene, methanol, ethanol, 2-propanol, and sodium hydroxide solutions. [] These studies provide valuable data for understanding its behavior in different solvent environments and for developing processes that require its dissolution or crystallization.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol](/img/structure/B123185.png)
